molecular formula C12H18BrNO2 B7940150 [(2-Bromo-5-methoxyphenyl)methyl](2-ethoxyethyl)amine

[(2-Bromo-5-methoxyphenyl)methyl](2-ethoxyethyl)amine

Cat. No.: B7940150
M. Wt: 288.18 g/mol
InChI Key: SIGCWJVRIZJVAA-UHFFFAOYSA-N
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Description

(2-Bromo-5-methoxyphenyl)methylamine is an organic compound with the molecular formula C12H18BrNO2. This compound is characterized by the presence of a bromine atom, a methoxy group, and an ethoxyethylamine moiety attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-5-methoxyphenyl)methylamine typically involves the following steps:

    Bromination: The starting material, 5-methoxybenzyl alcohol, undergoes bromination to introduce the bromine atom at the 2-position. This reaction is usually carried out using bromine (Br2) in the presence of a suitable solvent like dichloromethane (CH2Cl2).

    Amination: The brominated intermediate is then reacted with 2-ethoxyethylamine under basic conditions to form the final product. This step often requires a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of (2-Bromo-5-methoxyphenyl)methylamine follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-5-methoxyphenyl)methylamine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to remove the bromine atom or to convert the methoxy group to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Major Products

    Nucleophilic Substitution: Substituted amines, thiols, or alkoxides

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Hydroxyl derivatives, dehalogenated products

Scientific Research Applications

(2-Bromo-5-methoxyphenyl)methylamine is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. It is used in the development of new synthetic methodologies and reaction mechanisms.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Bromo-5-methoxyphenyl)methylamine depends on the specific application and the target molecule. In general, the compound interacts with molecular targets through its functional groups, leading to various chemical transformations. For example, the bromine atom can participate in nucleophilic substitution reactions, while the methoxy and ethoxyethylamine groups can undergo oxidation or reduction.

Comparison with Similar Compounds

(2-Bromo-5-methoxyphenyl)methylamine can be compared with other similar compounds, such as:

    [(2-Bromo-5-methoxyphenyl)methyl]amine: Lacks the ethoxyethyl group, making it less versatile in certain reactions.

    (2-Bromo-5-methoxyphenyl)methylamine: Contains a methoxyethyl group instead of an ethoxyethyl group, which may affect its reactivity and solubility.

    (2-Bromo-5-methoxyphenyl)methylamine: Contains a hydroxyethyl group, making it more reactive in certain nucleophilic substitution reactions.

The unique combination of functional groups in (2-Bromo-5-methoxyphenyl)methylamine provides it with distinct reactivity and versatility in various chemical reactions and applications.

Properties

IUPAC Name

N-[(2-bromo-5-methoxyphenyl)methyl]-2-ethoxyethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNO2/c1-3-16-7-6-14-9-10-8-11(15-2)4-5-12(10)13/h4-5,8,14H,3,6-7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIGCWJVRIZJVAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCNCC1=C(C=CC(=C1)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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